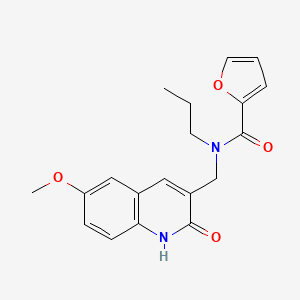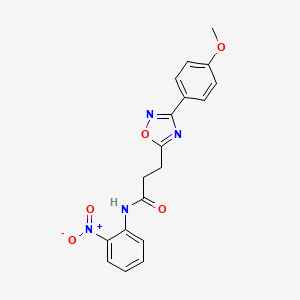
N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as EPOB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EPOB belongs to the family of oxadiazole derivatives and has been studied extensively for its biochemical and physiological effects.
作用機序
The mechanism of action of N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, studies have shown that N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can inhibit the activity of the enzyme glycogen synthase kinase-3 beta (GSK-3β). GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can lead to the activation of various signaling pathways that can have therapeutic effects.
Biochemical and Physiological Effects:
N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have various biochemical and physiological effects. Studies have shown that N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can inhibit the growth of cancer cells and induce apoptosis. N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to have neuroprotective effects and can prevent the death of neurons. In addition, N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have anti-inflammatory properties and can reduce inflammation.
実験室実験の利点と制限
One of the main advantages of using N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its specificity towards GSK-3β. N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to selectively inhibit GSK-3β without affecting other kinases. This specificity can be advantageous in studying the role of GSK-3β in various cellular processes. However, one of the limitations of using N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in lab experiments is its low solubility in water. This can make it difficult to administer N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One direction is the development of more efficient synthesis methods for N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. Another direction is the study of the effects of N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide in other diseases, such as diabetes and cardiovascular diseases. In addition, the development of N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide derivatives with improved solubility and specificity can also be a future direction for research.
合成法
N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized using a multistep process that involves the reaction of 2-ethylphenylamine with p-tolylacetic acid to form an intermediate compound. This intermediate is then reacted with thionyl chloride to form an acid chloride, which is subsequently reacted with 3-amino-5-methyl-1,2,4-oxadiazole to form N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide.
科学的研究の応用
N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been studied for its potential applications in various fields of scientific research. One of the most promising applications of N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is in the field of cancer research. Studies have shown that N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has anti-tumor properties and can inhibit the growth of cancer cells. N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been studied for its potential applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(2-ethylphenyl)-4-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have neuroprotective effects and can prevent the death of neurons.
特性
IUPAC Name |
N-(2-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-3-16-7-4-5-8-18(16)22-19(25)9-6-10-20-23-21(24-26-20)17-13-11-15(2)12-14-17/h4-5,7-8,11-14H,3,6,9-10H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOYBBVNMJXUDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCCC2=NC(=NO2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-chloro-N-{5-[(5-chloro-2-methylphenyl)sulfamoyl]-2-methoxyphenyl}benzamide](/img/structure/B7719688.png)

![ethyl 4-({N'-[(Z)-[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]hydrazinecarbonyl}formamido)benzoate](/img/structure/B7719692.png)


![3,4,5-triethoxy-N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7719717.png)




![N-(1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7719762.png)
![N-(3-chlorophenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7719764.png)

